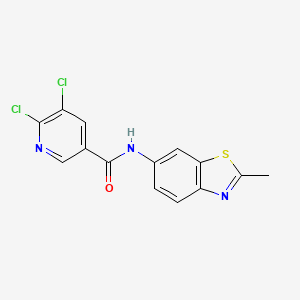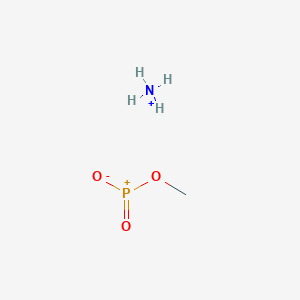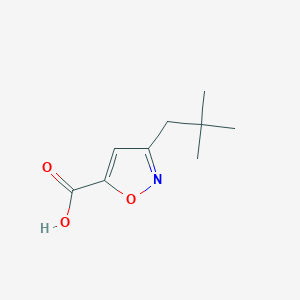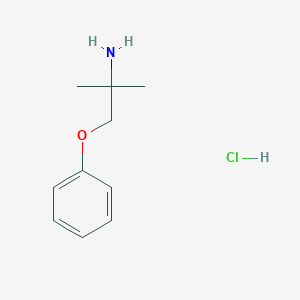
5,6-dichloro-N-(2-methyl-1,3-benzothiazol-6-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dichloro-N-(2-methyl-1,3-benzothiazol-6-yl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-N-(2-methyl-1,3-benzothiazol-6-yl)pyridine-3-carboxamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core is synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Chlorination: The benzothiazole derivative is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 5 and 6 positions.
Coupling with Pyridine Carboxamide: The chlorinated benzothiazole is coupled with pyridine-3-carboxamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dichloro-N-(2-methyl-1,3-benzothiazol-6-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 5 and 6 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, ammonia, or thiourea can be used under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown promise as an inhibitor of certain enzymes and proteins, making it a potential candidate for drug development.
Medicine: Its biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties, have been explored in preclinical studies.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5,6-dichloro-N-(2-methyl-1,3-benzothiazol-6-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or proteins that play a role in various biological pathways. The compound can inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-N-(2-methyl-1,3-benzothiazol-6-yl)pyridine-3-carboxamide
- 5,6-Dichloro-N-(2-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
- 5,6-Dichloro-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
Uniqueness
5,6-Dichloro-N-(2-methyl-1,3-benzothiazol-6-yl)pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both benzothiazole and pyridine moieties
Propriétés
Numéro CAS |
872211-39-7 |
|---|---|
Formule moléculaire |
C14H9Cl2N3OS |
Poids moléculaire |
338.2 g/mol |
Nom IUPAC |
5,6-dichloro-N-(2-methyl-1,3-benzothiazol-6-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H9Cl2N3OS/c1-7-18-11-3-2-9(5-12(11)21-7)19-14(20)8-4-10(15)13(16)17-6-8/h2-6H,1H3,(H,19,20) |
Clé InChI |
PBAMGAYIJCDAJT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=C(N=C3)Cl)Cl |
Solubilité |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B13574938.png)

![2-{2,4-dihydroxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl}aceticacid](/img/structure/B13574969.png)

![7,8-difluoro-N-[1-(4-fluorophenyl)-4-methylpent-4-en-2-yl]quinoline-3-carboxamide](/img/structure/B13574983.png)






